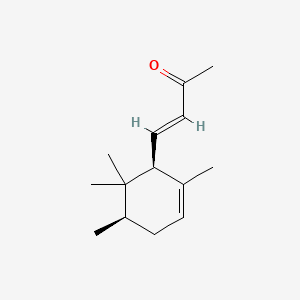

(+)-cis-alpha-Irone

説明

Structure

3D Structure

特性

CAS番号 |

35124-13-1 |

|---|---|

分子式 |

C14H22O |

分子量 |

206.32 g/mol |

IUPAC名 |

(E)-4-[(1S,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13+/m1/s1 |

InChIキー |

JZQOJFLIJNRDHK-UZPJXDOOSA-N |

SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)C)C |

異性体SMILES |

C[C@@H]1CC=C([C@@H](C1(C)C)/C=C/C(=O)C)C |

正規SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)C)C |

密度 |

0.932-0.939 |

他のCAS番号 |

79-69-6 1335-94-0 |

物理的記述 |

colourless to pale yellow liquid |

ピクトグラム |

Environmental Hazard |

溶解性 |

1 ml in 4 ml 70% alcohol (in ethanol) |

同義語 |

alpha-irone |

製品の起源 |

United States |

Biosynthetic Pathways and Metabolic Engineering Strategies for + Cis Alpha Irone

Elucidation of Native Biosynthetic Routes

The natural synthesis of irones in Iris rhizomes is a complex process that unfolds as the rhizomes age. The valuable irones are not present in the fresh plant material but are formed through the oxidative degradation of their precursors during drying and storage. researchgate.net

Identification of Precursors: Iridals and Triterpenoid (B12794562) Degradation

Scientific studies, including radiolabelling experiments, have demonstrated that irones are the oxidative degradation products of C30 triterpenoids known as iridals. google.comnih.gov These iridals are the parent compounds from which the entire family of irones is derived. researchgate.net The specific iridals present in the rhizomes, such as iripallidal and iriflorental found in Iris pallida, break down to form various irone isomers, including cis-α-irone and cis-γ-irone. wits.ac.za

Hypothesized Enzymatic Transformations and Intermediates (e.g., Cycloiridal)

The proposed native biosynthetic pathway involves the conversion of iridal (B600493) to an intermediate called cycloiridal. researchgate.netresearchgate.net This transformation is thought to be catalyzed by a bifunctional methyltransferase and cyclase (bMTC). nih.govresearchgate.net However, this specific plant enzyme has not yet been identified, making the complete elucidation of the native pathway challenging. a-star.edu.sggoogle.comnih.gov The cycloiridal intermediate is asymmetric, which has implications for the yield of the final product. researchgate.netresearchgate.net

Carbon Yield Efficiencies of Natural Pathways

The natural biosynthetic route has inherent limitations in terms of carbon yield. Because the C30 precursor, cycloiridal, is asymmetric, only one molecule of α-irone can be produced from it. researchgate.netresearchgate.net This results in a theoretical carbon yield of 46.7%. nih.govresearchgate.net This relatively low efficiency is a key driver for exploring alternative, engineered pathways.

Retrobiosynthetic Pathway Design and Synthetic Biology Approaches

Given the challenges and inefficiencies of the natural production of (+)-cis-alpha-irone, researchers have turned to retrobiosynthetic pathway design and synthetic biology to create more efficient and sustainable methods. nih.govesabweb.org This involves designing artificial pathways and using engineered microorganisms to produce the target molecule from simple, renewable feedstocks. google.comwipo.int

Engineered Biosynthesis from Simple Carbon Sources (e.g., Glucose, Psi-Ionone)

A significant breakthrough has been the development of a total enzymatic synthesis of cis-α-irone from glucose. researchgate.netnih.gov This was achieved by designing a synthetic pathway that utilizes a promiscuous methyltransferase to convert a precursor molecule, psi-ionone, into irone. esabweb.orgresearchgate.net Psi-ionone itself can be produced from lycopene, which in turn can be generated from glucose by metabolically engineered microbes like Escherichia coli. nih.gov

This engineered pathway offers a higher theoretical carbon yield compared to the natural route. Starting from the symmetric C40 precursor lycopene, two molecules of psi-ionone can be formed, which can then be converted into two molecules of α-irone. nih.govresearchgate.net This "artificial" route boasts a theoretical carbon yield of 65%. nih.govresearchgate.net In practice, fed-batch fermentation of engineered E. coli in bioreactors has successfully produced approximately 86 mg/L of cis-α-irone from glucose. researchgate.netnih.govesabweb.org Other studies have reported producing around 121.8 mg/L of cis-α-irone from psi-ionone through a one-step biotransformation. acs.orgnih.gov

Design Principles for Promiscuous Enzymes in Irone Biosynthesis

A cornerstone of the engineered pathway is the use and optimization of promiscuous enzymes—enzymes capable of acting on substrates other than their native ones. esabweb.orgfrontiersin.org Researchers identified a promiscuous bifunctional methyltransferase/cyclase (pMT) from Streptomyces as a candidate for converting psi-ionone to irone. wipo.intacs.org

Through structure-guided enzyme engineering, the activity and specificity of this pMT were dramatically improved. researchgate.netnih.govesabweb.org Mutations at key residues, identified through techniques like mass spectrometry and molecular dynamics simulations, led to a more than 10,000-fold increase in catalytic activity and a 1,000-fold increase in specificity for cis-α-irone. a-star.edu.sgresearchgate.netnih.gov This optimization was crucial for achieving the high production yields from simple carbon sources. researchgate.net The engineering of these promiscuous enzymes demonstrates a powerful strategy for creating novel biosynthetic pathways for valuable natural products whose native pathways are not fully understood. nih.govesabweb.orgacs.org

Interactive Data Tables

Table 1: Comparison of Natural vs. Engineered Pathways for α-Irone Production

| Feature | Natural Pathway (from Iridals) | Engineered Pathway (from Lycopene) |

| Precursor | C30 Iridal | C40 Lycopene |

| Key Intermediate | Cycloiridal | Psi-Ionone |

| Precursor Symmetry | Asymmetric | Symmetric |

| Molecules of α-Irone per Precursor | 1 | 2 |

| Theoretical Carbon Yield | 46.7% | 65% |

Table 2: Reported Production Titers from Engineered Biosynthesis

| Carbon Source | Organism | Production Titer of cis-α-Irone | Reference |

| Glucose | Engineered E. coli | ~86 mg/L | researchgate.netnih.govesabweb.org |

| Psi-Ionone | Engineered E. coli (biotransformation) | ~121.8 mg/L | acs.orgnih.gov |

Enzyme Engineering and Directed Evolution for Enhanced Production

The cornerstone of the biosynthetic production of (+)-cis-alpha-Irone is the engineering of a promiscuous bifunctional methyltransferase/cyclase (pMT) to efficiently convert the precursor, psi-ionone. google.com Through targeted enzyme engineering and directed evolution, significant improvements in both the activity and specificity of this crucial enzyme have been achieved.

Optimization of Methyltransferase/Cyclase (pMT) Activity and Specificity

Initial efforts in the development of a biocatalytic route for (+)-cis-alpha-Irone identified a promiscuous methyltransferase (pMT) capable of converting psi-ionone. acs.orgnih.gov However, the native enzyme exhibited low efficiency and produced a mixture of irone isomers. nih.gov To overcome these limitations, researchers have employed structure-guided enzyme engineering strategies. nih.govresearchgate.net These efforts have led to a remarkable enhancement of pMT performance, with reported increases in activity exceeding 10,000-fold and improvements in specificity towards the desired cis-α-irone isomer of over 1,000-fold. nih.govresearchgate.neta-star.edu.sgesabweb.org

This dramatic improvement was the result of a multi-pronged approach that included analyzing the crystallographic structure of pMT to pinpoint key amino acid residues for mutation. a-star.edu.sg By creating and screening various pMT mutants, researchers were able to identify variants with significantly improved catalytic properties. acs.org This optimization was crucial for shifting the product profile towards the olfactively desirable cis-α-irone. researchgate.net

Site-Directed Mutagenesis and Structural Basis for Improved Catalysis

At the heart of the pMT enzyme's enhanced performance lies the strategic application of site-directed mutagenesis. bitesizebio.comneb.com This technique allows for precise changes to the amino acid sequence of the enzyme, thereby altering its structure and function. bitesizebio.com In the case of pMT, several key mutations have been identified that contribute to improved catalytic efficiency and stereoselectivity.

Key mutations such as Y200F, S182E, and L273V have been instrumental in this advancement. The Y200F mutation is thought to remove steric hindrance, allowing for better binding of the psi-ionone substrate. The S182E mutation introduces an electrostatic stabilization of the enolate intermediate, a key step in the reaction mechanism. Finally, the L273V mutation enhances the hydrophobic packing within the active site, further stabilizing the transition state that leads to the formation of cis-α-irone.

Further research has identified additional mutations that fine-tune the enzyme's activity and specificity. For instance, the pMT7 mutant, which includes the mutations Y200F, S182E, L273V, L180A, A202L, and Y65F, was found to be highly specific for the production of cis-α-irone. acs.org Subsequent mutations, such as Q60V and N231D, were introduced to further enhance performance. acs.org The Q60V mutation was found to increase the catalytic rate (kcat) by approximately 2-fold by altering interactions at the dimer interface of the enzyme. acs.org The N231D mutation improved the specificity of the pMT10 mutant, increasing the percentage of cis-α-irone in the product mixture from approximately 70% to 83%. acs.org The culmination of these efforts is the pMT12 mutant, which demonstrates significantly higher catalytic activity compared to its predecessors. acs.orgnih.gov

| Mutation | Effect on pMT Enzyme | Reference |

|---|---|---|

| Y200F | Eliminates steric hindrance for psi-ionone binding. | |

| S182E | Introduces electrostatic stabilization of the enolate intermediate. | |

| L273V | Enhances hydrophobic packing in the active site. | |

| Q60V | Increases kcat by ~2-fold by altering interactions at the dimer interface. | acs.org |

| N231D | Improves the percentage of cis-α-irone in the product mixture from ~70% to ~83% in the pMT10 mutant. | acs.org |

Bioreactor Scale-Up and Fermentation Process Optimization for Research Production

The successful engineering of the pMT enzyme has paved the way for the production of (+)-cis-alpha-Irone from renewable feedstocks like glucose using microbial fermentation. google.com The process involves incorporating the optimized pMT enzyme into engineered E. coli strains.

For research-scale production, fed-batch fermentation in 5 L bioreactors has been successfully implemented. researchgate.net In these systems, engineered E. coli have been shown to produce approximately 86 mg/L of cis-α-irone from glucose. researchgate.net Further optimization of the biotransformation process, where psi-ionone is supplied as a substrate, has yielded even higher titers. For example, the pMT12 mutant was able to produce approximately 121.8 mg/L of cis-α-irone from psi-ionone. acs.orgnih.gov

The optimization of the fermentation process is a complex undertaking that involves controlling various parameters to maximize productivity. mdpi.com This includes managing the dissolved oxygen (DO) levels, as demonstrated by experiments where DO was controlled at 2% and 10% during the production phase. researchgate.net The in vivo biotransformation approach is particularly advantageous as the microbial cells can regenerate expensive co-factors, making the scale-up process more economically viable. google.com

| Production Method | Organism | Bioreactor Scale | Titer | Substrate | Reference |

|---|---|---|---|---|---|

| Fed-batch Fermentation | Engineered E. coli | 5 L | ~86 mg/L cis-α-irone | Glucose | researchgate.net |

| One-step Biotransformation | Engineered E. coli with pMT12 mutant | - | ~121.8 mg/L cis-α-irone | psi-ionone | acs.orgnih.gov |

Chemical Synthesis and Stereocontrolled Methodologies for + Cis Alpha Irone

Classical and Acid-Catalyzed Cyclization Approaches

The foundational methods for constructing the irone scaffold often involve the cyclization of acyclic terpenoid precursors. These approaches, while effective in forming the core structure, typically yield mixtures of isomers, necessitating further purification.

Cyclization of Terpenoid Precursors (e.g., Citral (B94496), Ionones, Psi-Ionone)

The acid-catalyzed cyclization of terpenoid precursors like citral, ionones, and particularly psi-ionone, is a well-established method for synthesizing irones. perfumerflavorist.com The reaction involves treating the acyclic precursor with a strong acid, which protonates a double bond and initiates an intramolecular electrophilic attack to form the six-membered ring characteristic of the irone structure.

For instance, the condensation of citral with acetone (B3395972) produces pseudoionone (B86502), which can then be cyclized in an acidic environment to yield a mixture of α-, β-, and γ-ionones. perfumerflavorist.com A variation of this, the condensation of 3,6,7-trimethyl-octa-2,6-dienal with acetone, yields pseudoirone, which upon cyclization, forms the irone isomers. scentree.co

Psi-ionone, in particular, serves as a crucial precursor. Its cyclization using acids like sulfuric acid or aluminum chloride at elevated temperatures (60–80°C) results in a racemic mixture of α- and β-irone isomers. Recent research has explored the use of lycopene-derived psi-ionone as a symmetric precursor, which offers a higher theoretical carbon yield compared to the natural iridal (B600493) triterpenoid (B12794562) pathway.

| Precursor | Reagents/Conditions | Products | Reference |

| Citral | Acetone, basic catalyst | Pseudoionone | perfumerflavorist.com |

| Pseudoionone | Acidic catalyst (e.g., H₃PO₄) | α-, β-, γ-Ionone mixture | perfumerflavorist.com |

| 3,6,7-trimethyl-octa-2,6-dienal | Acetone | Pseudoirone | scentree.co |

| Psi-Ionone | H₂SO₄ or AlCl₃, 60–80°C | Racemic α- and β-Irone |

Catalyst Selection and Reaction Condition Optimization for Isomer Selectivity

The ratio of the resulting irone isomers is highly dependent on the choice of catalyst and the reaction conditions. For example, the cyclization of pseudoionone with concentrated sulfuric acid tends to favor the formation of β-ionone, while a very dilute sulfuric acid solution yields a mixture of α- and β-ionone. perfumerflavorist.com The use of 85% phosphoric acid has been shown to primarily produce α-ionone. perfumerflavorist.comscentree.co

For the synthesis of alpha-irone (B1206951) from pseudoirone, phosphoric acid is the preferred catalyst. scentree.co Optimization of reaction parameters such as temperature and catalyst concentration is crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts. Unoptimized conditions can lead to significant amounts of trans-α-irone and β-irone, which require costly separation processes.

Enantioselective and Diastereoselective Synthesis Routes

Achieving the specific (+)-cis-alpha-Irone enantiomer requires more sophisticated stereocontrolled strategies. These methods aim to introduce the desired chirality early in the synthesis or to resolve a racemic mixture.

Stereocontrolled Total Synthesis from Chiral Pool Substrates

One approach to enantiomerically pure irones is to start from a readily available chiral molecule, a strategy known as chiral pool synthesis. A stereocontrolled total synthesis of natural (+)-cis-α-irone has been described starting from a diene, which is converted in six steps to a key hemiacetal intermediate. researchgate.net This racemic hemiacetal is then resolved, and the desired enantiomer is carried on to produce (+)-cis-α-irone. researchgate.net Another synthesis of both (-)-cis-α- and (-)-cis-γ-irone begins with (-)-epoxygeraniol, a chiral starting material. nih.gov

Asymmetric Catalysis in Irone Scaffold Construction (e.g., NHCAuI-catalyzed rearrangement, Wilkinson's catalyst)

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of irones. An N-heterocyclic carbene-gold(I) (NHC-Au(I)) catalyzed Meyer-Schuster-like rearrangement has been employed to install the enone moiety of irones. researchgate.netnih.gov This reaction converts a propargylic benzoate (B1203000) into an α,β-unsaturated ketone, a key structural feature of the irones. researchgate.net

Furthermore, Wilkinson's catalyst (RhCl(PPh₃)₃) has been utilized for the stereoselective hydrogenation of a prostereogenic exocyclic double bond. researchgate.netnih.gov This step is critical for establishing the cis stereochemistry of the alkyl groups at the C2 and C6 positions of the irone ring. researchgate.netnih.gov Computational studies, including DFT calculations, have been used to understand and predict the stereochemical outcome of this hydrogenation. nih.gov

| Catalytic Step | Catalyst | Transformation | Reference |

| Enone formation | NHC-Au(I) | Meyer-Schuster-like rearrangement of a propargylic benzoate | researchgate.netnih.gov |

| Stereoselective hydrogenation | Wilkinson's catalyst | Hydrogenation of a prostereogenic exocyclic double bond to create cis stereochemistry | researchgate.netnih.gov |

Kinetic Resolution Techniques (e.g., Lipase-mediated acetylation, Chiral Amine Salt Formation)

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org

Lipase-mediated acetylation has proven to be an effective method for resolving racemic mixtures of irone precursors. In one approach, a mixture of the four racemic stereoisomers of α-irol was subjected to acetylation mediated by porcine pancreatic lipase (B570770) (PPL). csic.esresearchgate.net The enzyme selectively acetylated one of the cis-α-irol enantiomers at a faster rate, allowing for the separation of the enantiopure acetate, which is a precursor to (-)-cis-α-irone. csic.esresearchgate.net The remaining unreacted material could then be used to produce (+)-cis-α-irone. csic.es Lipase PS from Pseudomonas cepacia has also been used to selectively acetylate cis-α-irols from a reduced irone mixture.

Chiral amine salt formation is another classical resolution technique. Racemic 2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid, a precursor to irones, has been resolved by recrystallization of its salt with a chiral amine. researchgate.net This method separates the diastereomeric salts, which can then be converted back to the enantiomerically pure carboxylic acids and subsequently used in the synthesis of the desired irone enantiomers. researchgate.net

| Resolution Technique | Chiral Agent | Substrate | Outcome | Reference |

| Lipase-mediated acetylation | Porcine Pancreatic Lipase (PPL) | Racemic α-irols | Enantioselective acetylation of a cis-α-irol enantiomer | csic.esresearchgate.net |

| Lipase-mediated acetylation | Lipase PS (Pseudomonas cepacia) | Racemic cis-α-irols | Selective acetylation of cis-α-irols | |

| Chiral amine salt formation | Chiral amine | Racemic 2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid | Separation of diastereomeric salts | researchgate.net |

Novel Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of innovative methodologies for the stereocontrolled synthesis of (+)-cis-alpha-Irone. These strategies move beyond traditional acid-catalyzed cyclizations and enzymatic processes, offering unique pathways that provide greater control over the complex stereochemistry of the target molecule.

Non-Enzymatic Methyltransfer-Cyclization Reactions

A significant breakthrough in irone synthesis has been the development of non-enzymatic methyltransfer-cyclization reactions. This approach mimics the function of bifunctional methyltransferase-cyclases found in nature but utilizes chemical reagents instead of enzymes and the biological methyl donor S-adenosyl methionine (SAM). researchgate.net

One such method employs a silver(I)-mediated electrophilic methylcyclization. nih.gov This reaction is capable of converting appropriate precursors, such as psi-ionone, into the irone core structure with notable selectivity. researchgate.net The process typically involves the use of silver hexafluorophosphate (B91526) and methyl iodide. researchgate.net Computational studies suggest that the reaction proceeds through a stepwise cationic pathway, with the methyltransfer being the rate-limiting step. nih.gov This non-enzymatic approach is advantageous as it is not constrained by the inherent substrate specificity of enzymes and can be applied to a broader range of substrates. nih.gov

This strategy has been successfully applied to the synthesis of functionalized methylated cyclohexenes that bear the irone core motif. researchgate.netresearchgate.net The ability to construct the key cyclic structure while introducing the critical methyl group in a controlled manner represents a significant advance in the synthesis of complex terpenes like (+)-cis-alpha-Irone.

Table 1: Key Reagents in Non-Enzymatic Methyltransfer-Cyclization

| Role | Reagent |

| Methyl Source | Methyl Iodide |

| Mediator | Silver Hexafluorophosphate |

| Precursor Example | psi-Ionone |

Strategic Functional Group Manipulations and Impact on Stereochemistry

The stereocontrolled synthesis of (+)-cis-alpha-Irone heavily relies on strategic manipulations of functional groups to direct the stereochemical outcome of key reactions. Various approaches have been developed to establish the desired cis relationship between the substituents on the cyclohexenyl ring.

One notable strategy involves the use of Wilkinson's catalyst for the stereoselective hydrogenation of a prostereogenic exocyclic double bond. This method has been shown to be highly effective in securing the critical cis stereochemistry at the C2 and C6 positions of the irone structure. researchgate.netresearchgate.net The stereochemical outcome is rationalized by computational studies of the rhodium η2 complexes formed during the catalytic cycle, which predict the facial selectivity of the hydrogenation. researchgate.net

Another powerful technique is the use of enzymatic kinetic resolutions. For instance, lipase-mediated transesterification has been employed to separate stereoisomers of irone precursors. cnr.it While some enzymes may not discriminate between cis and trans isomers of certain precursors, careful selection of the enzyme and reaction conditions can achieve high enantiomeric excess. cnr.it For example, the resolution of racemic α-irols can be achieved through lipase-catalyzed acetylation, allowing for the separation of diastereomers that can then be advanced to the target (+)-cis-alpha-Irone. cnr.it

Furthermore, the choice of cyclization agent can significantly influence the diastereomeric ratio of the products. While traditional methods often yield mixtures of isomers, the use of specific reagents like chlorosulfonic acid in the ring-closure of pseudoirone has been reported to favor the formation of the α-cis isomer. google.com The strategic sequence of these functional group manipulations is paramount in achieving a high-yielding and stereoselective total synthesis of (+)-cis-alpha-Irone. nii.ac.jpmolaid.com

Table 2: Impact of Synthetic Strategies on Stereochemistry

| Strategy | Key Reagent/Catalyst | Stereochemical Outcome |

| Stereoselective Hydrogenation | Wilkinson's Catalyst | Secures cis stereochemistry at C2 and C6. researchgate.netresearchgate.net |

| Kinetic Resolution | Lipase (e.g., Lipase PS) | Separation of enantiomers/diastereomers of precursors. cnr.it |

| Cyclization | Chlorosulfonic Acid | Favors formation of the α-cis isomer from pseudoirone. google.com |

Structural Elucidation and Stereochemical Analyses of + Cis Alpha Irone

Advanced Spectroscopic Characterization

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For (+)-cis-alpha-irone, NOE studies have been instrumental in unequivocally establishing the cis relationship between the substituents on the cyclohexenyl ring.

Detailed research findings indicate that irradiation of the methyl groups on the cyclohexenyl ring results in a measurable NOE enhancement of the signal corresponding to the vinylic proton of the butenone side chain. This observation confirms that these groups are on the same side of the ring, a key feature of the cis isomer. Specifically, NOE correlations are observed between the cyclohexenyl methyl groups (with chemical shifts typically in the range of δ 1.02–1.20 ppm) and the ketone proton (at approximately δ 5.85 ppm), which validates the cis-configuration. This technique is often used in comparative analysis with the trans-isomer to ensure the specificity of the correlations.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. fz-juelich.de In the study of (+)-cis-alpha-irone, CD has been pivotal for two main purposes: validating the enantiomeric excess (ee) of a sample and assigning the absolute configuration of its stereocenters.

The absolute configuration of (+)-cis-α-irone has been determined by comparing its CD spectrum with that of compounds with a known stereochemistry, such as (+)-R-α-ionone. researchgate.netresearchgate.net This comparison allowed for the assignment of the (2S, 6R) configuration to (+)-cis-α-irone. researchgate.net The CD spectra of enantiomers are mirror images; for instance, the S-isomers might show a negative Cotton effect, while the R-isomers show a positive one. nih.gov The amplitude of the CD signal is directly proportional to the enantiomeric purity of the sample, making it a valuable tool for quality control. nih.gov The absolute configurations of enantiomers can be determined by comparing their CD spectra with those of similar compounds with a known absolute stereochemistry. nih.gov

Table 2: CD Spectral Data for Irone Isomers

| Compound | Configuration | Key Cotton Effect |

|---|---|---|

| (+)-cis-alpha-Irone | (2S, 6R) | Positive |

While obtaining a suitable crystal of (+)-cis-alpha-irone itself for X-ray diffraction can be challenging, the structural analysis of its key crystalline derivatives has provided definitive stereochemical resolution. This technique allows for the precise determination of the three-dimensional arrangement of atoms in a molecule, establishing the absolute configuration of chiral centers.

For instance, the absolute configuration of a key intermediate in the synthesis of irone was established by X-ray crystallography. tdx.cat In some cases, a precursor or a derivative, such as an epoxide, is crystallized and analyzed. The resulting crystallographic data provide unambiguous proof of the relative and absolute stereochemistry, which can then be correlated back to the parent molecule, (+)-cis-alpha-irone. This method is considered the gold standard for structural elucidation when applicable. researchgate.net

UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, is used to study the electronic transitions within conjugated systems. For (+)-cis-alpha-irone, the α,β-unsaturated ketone chromophore is the primary focus of UV-Vis analysis.

The technique is useful for confirming the presence of the conjugated enone system and can be used to distinguish between different isomers based on their absorption maxima (λmax). slideshare.net The position and intensity of the absorption bands are sensitive to the molecular environment and substitution patterns. nih.gov While not as structurally detailed as NMR or X-ray crystallography, UV-Vis spectroscopy serves as a valuable and accessible tool for initial characterization and for monitoring reactions involving the chromophore. slideshare.netgoogle.com

Table 3: Typical UV-Vis Absorption Data for α,β-Unsaturated Ketones

| Chromophore | Typical λmax (in ethanol) |

|---|

X-ray Crystallography of Key Derivatives for Stereochemical Resolution

Conformational Analysis and Inter-Isomeric Relationships

Understanding the preferred three-dimensional shapes, or conformations, of (+)-cis-alpha-irone is crucial for comprehending its chemical reactivity and biological activity.

The conformational preferences of (+)-cis-alpha-irone have been investigated through a combination of computational modeling and experimental techniques, primarily NMR spectroscopy. researchgate.net

Computational studies, often employing methods like Density Functional Theory (DFT), have been used to model the potential energy surface of the molecule and identify the lowest energy (most stable) conformers. researchgate.net These studies have revealed that for cis-α-irone, a pseudoequatorial orientation of the butenone side chain is favored. researchgate.net This is in contrast to the trans-isomer, where a pseudoaxial orientation is preferred. researchgate.net

Experimental validation of these computational models comes from the analysis of NMR data, particularly coupling constants and NOE experiments, which provide information about dihedral angles and inter-proton distances, respectively. researchgate.net The combination of these methods provides a comprehensive picture of the dynamic conformational behavior of (+)-cis-alpha-irone in solution. soton.ac.uk

Table 4: Conformational Preference of the Butenone Side Chain in Irone Isomers

| Isomer | Preferred Orientation | Method of Determination |

|---|---|---|

| cis-alpha-Irone | Pseudoequatorial | Computational (B3LYP/6-31G(d)), NMR researchgate.net |

Stereochemical Relationships between Irone Isomers (α, β, γ, cis/trans enantiomers)

The irone family of compounds is characterized by a significant degree of stereoisomerism, which plays a crucial role in their olfactory properties. The isomers of irone can be categorized based on several structural and stereochemical features, including the position of the double bond in the cyclohexenyl ring, the relative orientation of the substituents on the ring, and the absolute configuration at the chiral centers. researchgate.netresearchgate.net The primary isomers are α-irone, β-irone, and γ-irone, which are constitutional isomers differing in the location of the endocyclic double bond. researchgate.net

Further complexity arises from the presence of stereogenic centers, leading to the existence of enantiomers and diastereomers. aip.orgmasterorganicchemistry.comsydney.edu.au In the irone structure, there are typically two stereogenic centers, which means a molecule with n stereogenic centers can have up to 2n stereoisomers. aip.org The irones exist as a complex mixture of isomers, including cis/trans diastereomers and their respective enantiomers. researchgate.nettandfonline.com

The main isomers found in nature, particularly in the essential oil of Iris rhizomes, are (+)-cis-α-irone, (+)-trans-α-irone, (+)-β-irone, and (+)-cis-γ-irone. cnr.it The specific composition can vary depending on the Iris species. For example, Iris pallida rhizomes are rich in (+)-cis-α-irone and (+)-cis-γ-irone, whereas Iris germanica produces predominantly the enantiomeric (–)-cis-α-irone and (–)-cis-γ-irone. academie-sciences.fr The ten possible isomers of irone have all been prepared in their enantiopure forms through enzyme-mediated approaches. academie-sciences.fr

The different types of isomerism in the irone family are detailed below:

Constitutional Isomers: These isomers have the same molecular formula but different connectivity. In the case of irones, the α, β, and γ forms are constitutional isomers that differ in the position of the double bond within the six-membered ring. researchgate.net

α-Irone: The double bond is between C2 and C3 of the cyclohexenyl ring.

β-Irone: The double bond is between C1 and C2 of the cyclohexenyl ring.

γ-Irone: The double bond is exocyclic to the ring.

Diastereomers (cis/trans isomers): These are stereoisomers that are not mirror images of each other. masterorganicchemistry.comutexas.edu For α-irone and γ-irone, the relationship between the substituent at C1 and the butenone side chain at C6 can be either cis or trans. researchgate.net This cis/trans isomerism is a form of diastereomerism.

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. sydney.edu.aucsbsju.edu Each of the cis and trans diastereomers of α-irone and γ-irone, as well as β-irone, can exist as a pair of enantiomers, designated as (+) and (–) based on the direction they rotate plane-polarized light. tandfonline.comacademie-sciences.fr For instance, the enantiomer of (2R, 6S)-cis-α-irone is (2S, 6R)-cis-α-irone. gcms.cz

The separation and characterization of these various isomers are often accomplished using techniques like chiral capillary gas chromatography. tandfonline.com

| Isomer Type | Sub-type | Example Pair | Relationship |

|---|---|---|---|

| Constitutional Isomers | α vs. β | α-Irone and β-Irone | Different position of the endocyclic double bond. researchgate.net |

| α vs. γ | α-Irone and γ-Irone | Endocyclic vs. exocyclic double bond position. researchgate.net | |

| β vs. γ | β-Irone and γ-Irone | Different position of the double bond. researchgate.net | |

| Diastereomers | cis-α-Irone vs. trans-α-Irone | (+)-cis-α-Irone and (+)-trans-α-Irone | Different spatial arrangement of substituents on the ring, not mirror images. researchgate.net |

| cis-γ-Irone vs. trans-γ-Irone | (+)-cis-γ-Irone and (+)-trans-γ-Irone | Different spatial arrangement of substituents on the ring, not mirror images. researchgate.net | |

| Enantiomers | cis-α-Irones | (+)-cis-α-Irone and (–)-cis-α-Irone | Non-superimposable mirror images. tandfonline.comacademie-sciences.fr |

| trans-α-Irones | (+)-trans-α-Irone and (–)-trans-α-Irone | Non-superimposable mirror images. tandfonline.comacademie-sciences.fr | |

| β-Irones | (+)-β-Irone and (–)-β-Irone | Non-superimposable mirror images. tandfonline.comcnr.it |

Dynamic Stereochemistry and Conformational Interconversions

The three-dimensional shape of irone isomers is not static; they undergo dynamic conformational changes. unibo.it This dynamic stereochemistry involves the interconversion between different spatial arrangements of the atoms through rotation around single bonds. unibo.it The study of these conformational preferences is crucial for understanding the molecule's stability and interaction with olfactory receptors. researchgate.net

A key aspect of the conformational analysis of irones is the orientation of the butenone side chain relative to the cyclohexenyl ring. researchgate.net Modeling studies have shown that the butenone chain can adopt either an axial/pseudoaxial or an equatorial/pseudoequatorial orientation. researchgate.net The preferred conformation is influenced by the stereochemistry of the ring substituents. researchgate.net

For (+)-cis-alpha-Irone, the butenone side chain preferentially adopts an equatorial or pseudoequatorial orientation. researchgate.net This conformational preference is believed to be correlated with its enhanced olfactory potency compared to the trans isomers, where the side chain favors an axial or pseudoaxial conformation. researchgate.net The stability of the cis-α-irone transition state is influenced by hydrophobic interactions and hydrogen bonding, as revealed by molecular dynamics simulations.

The interconversion between these conformers involves overcoming an energy barrier. unibo.it If the barrier to rotation is sufficiently high, the different conformers can be isolated as distinct stereoisomers known as atropisomers; however, for most simple alkanes and substituted cyclohexanes, this interconversion is rapid at room temperature. aip.org The conformational space of these molecules can be explored computationally to determine the relative energies of different conformers. nih.gov

| Irone Isomer | Preferred Side Chain Conformation | Associated Olfactory Potency |

|---|---|---|

| cis-α-Irone | Equatorial or Pseudoequatorial researchgate.net | Enhanced researchgate.net |

| cis-γ-Irone | Equatorial or Pseudoequatorial researchgate.net | Enhanced researchgate.net |

| trans-α-Irone | Axial or Pseudoaxial researchgate.net | Lower compared to cis isomers researchgate.net |

| trans-γ-Irone | Axial or Pseudoaxial researchgate.net | Lower compared to cis isomers researchgate.net |

Molecular Interactions and Mechanistic Studies of + Cis Alpha Irone

Olfactory Receptor Binding Mechanisms

The perception of (+)-cis-alpha-Irone's characteristic violet and woody aroma is initiated by its interaction with specific olfactory receptors (ORs) in the nasal epithelium. doingsts.com These interactions are highly specific, governed by the three-dimensional structure of both the ligand and the receptor.

Olfactory receptors, such as OR51E2, are G protein-coupled receptors (GPCRs) that possess a characteristic structure of seven transmembrane domains. googleapis.comnih.gov The binding of an odorant molecule like (+)-cis-alpha-Irone to an OR occurs within a pocket formed by these transmembrane helices. nih.gov While the crystal structure of an olfactory receptor is not yet available, computational modeling and molecular dynamics simulations have become invaluable tools for predicting these interactions. nih.govbiomedres.us

For instance, studies on the related ionones have shown that the interaction of these molecules with olfactory receptors can trigger a signaling cascade. researchgate.net The binding of the odorant to the receptor activates a G-protein (Gαolf), which in turn stimulates adenylate cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). encyclopedia.pub This increase in cAMP opens ion channels, leading to depolarization of the olfactory receptor neuron and the transmission of a signal to the brain, which is ultimately perceived as a specific scent. encyclopedia.pub While α-ionone was initially considered an antagonist of OR51E2, further research has shown it to be an agonist, capable of inducing cellular responses. nih.gov

The binding of odorants is not a simple lock-and-key mechanism; rather, it often involves an "induced fit" where the binding of the ligand causes a conformational change in the receptor's active site. medpulse.inwikipedia.org This dynamic interaction ensures high specificity and can even involve slight changes in the shape of the substrate molecule itself as it enters the active site. medpulse.inwikipedia.org

Table 1: Key Molecular Components in Olfactory Transduction

| Component | Type | Function |

| Olfactory Receptor (e.g., OR51E2) | G protein-coupled receptor (GPCR) | Binds to specific odorant molecules. googleapis.comnih.gov |

| G-protein (Gαolf) | Signal transducing protein | Activated by the odorant-bound receptor. encyclopedia.pub |

| Adenylate Cyclase | Enzyme | Catalyzes the conversion of ATP to cAMP. encyclopedia.pub |

| Cyclic Adenosine Monophosphate (cAMP) | Second messenger | Opens ion channels, leading to neuron depolarization. encyclopedia.pub |

The binding affinity of an odorant to its receptor is a critical determinant of its perceived intensity and character. Enzymes, which share principles of molecular recognition with receptors, achieve specificity through binding pockets with complementary shape, charge, and hydrophobic/hydrophilic characteristics to their substrates. wikipedia.org This allows them to distinguish between very similar molecules, a principle that also applies to olfactory receptors. wikipedia.org

Computational methods, such as molecular docking and molecular dynamics simulations, are employed to estimate the binding affinities of ligands to receptors. rsc.org These simulations can help predict how strongly a molecule like (+)-cis-alpha-Irone will bind to a specific olfactory receptor and can shed light on the promiscuous nature of these interactions, where one receptor can bind to several odorants, and one odorant can activate multiple receptors. biomedres.us The binding process is dynamic, with molecular fluctuations playing a significant role in how an odorant accesses and activates a receptor. nih.gov

The stereochemistry of a molecule is a crucial factor in its interaction with olfactory receptors. nih.gov Olfactory studies have clearly demonstrated that different isomers of irone can lead to vastly different scent perceptions. nih.gov Specifically, it is the cis-α-irones that are considered aromatic, while the trans-α-irones are not. nih.gov

This difference in olfactory perception is directly linked to the three-dimensional arrangement of the atoms in the molecule and how they fit into the binding pocket of the olfactory receptor. Modeling studies have suggested that the conformational preference of the butenone side chain in irones plays a significant role. researchgate.net In cis-α-irone, this chain favors an equatorial or pseudoequatorial orientation, which has been correlated with its enhanced olfactory potency compared to the trans isomers where an axial or pseudoaxial orientation is preferred. researchgate.net This highlights the exquisite stereospecificity of olfactory receptors, which can differentiate between subtle variations in molecular shape. wikipedia.org Only (−)-cis-α-irone and (−)-trans-α-irone possess the characteristic delicate scent of orris butter. doingsts.com

Table 2: Olfactory Properties of α-Irone Stereoisomers

| Stereoisomer | Olfactory Character | Conformational Preference of Butenone Chain |

| (+)-cis-alpha-Irone | Aromatic, violet, woody doingsts.comnih.gov | Equatorial/Pseudoequatorial researchgate.net |

| trans-alpha-Irone | Not aromatic nih.gov | Axial/Pseudoaxial researchgate.net |

Investigation of Binding Affinities and Molecular Specificity

Mechanistic Investigations of Enzymatic Interactions

The synthesis of (+)-cis-alpha-Irone, both in nature and through biotechnological routes, involves a series of enzymatic reactions. Understanding the mechanisms of these enzymes is key to optimizing the production of this valuable fragrance compound.

The biosynthesis of irones in iris rhizomes is a complex process involving the oxidative degradation of triterpenoids called iridals. nih.govwits.ac.za A key proposed step is the formation of the irone moiety by a bifunctional methyltransferase/cyclase. nih.gov However, the specific plant enzymes involved have not been fully identified. google.com

Recent breakthroughs have demonstrated the total enzymatic synthesis of cis-α-irone from simple carbon sources like glucose, bypassing the need for iris plants. nih.gov This was achieved by designing a synthetic pathway utilizing a promiscuous methyltransferase (pMT). nih.govresearchgate.net This enzyme was shown to convert psi-ionone into both trans-α-irone and cis-α-irone. nih.gov

Enzymes achieve their catalytic power by lowering the activation energy of a reaction. wikipedia.org This involves binding the substrate(s) in a specific orientation within the active site, a region of the enzyme directly involved in catalysis. medpulse.inwikipedia.org The active site is often located in a pocket or cleft in the enzyme's structure. mdpi.com For the irone-synthesizing pMT, the active site must accommodate the psi-ionone substrate in a way that facilitates the methylation and subsequent cyclization to form the irone ring structure. The catalytic mechanism can involve various strategies, including covalent catalysis, where a temporary covalent bond is formed between the enzyme and the substrate. wou.edu

Enzymes are not rigid structures; they are dynamic entities with complex internal motions that are crucial for their function. medpulse.inmdpi.comnih.gov The binding of a substrate to an enzyme can induce conformational changes, a concept known as "induced fit". wikipedia.orgmdpi.com These changes can range from small movements of amino acid side chains in the active site to larger-scale motions of entire protein domains. medpulse.in

Molecular dynamics (MD) simulations are a powerful tool for studying these dynamic processes at an atomic level. rsc.orgmdpi.com MD simulations can reveal how a substrate enters the active site, how the enzyme's structure changes to accommodate the substrate, and the dynamic interplay between the protein and the ligand during the catalytic reaction. mdpi.comresearchgate.net For example, simulations can track the conformational changes in an irone-synthesizing enzyme as it binds to psi-ionone and its co-factor, S-adenosyl-L-methionine (SAM), which provides the methyl group. mdpi.com These dynamic events are essential for orienting the substrates correctly for the reaction to occur and for the subsequent release of the product, (+)-cis-alpha-Irone. mdpi.com The flexibility of the enzyme is not just a passive feature but an active participant in the catalytic cycle. nih.gov

Substrate Recognition and Catalytic Mechanisms of Irone-Synthesizing Enzymes

Fundamental Basis of Other Molecular Interactions (e.g., Antimicrobial, Antioxidant)

Research has identified (+)-cis-alpha-Irone as a bioactive compound with potential antimicrobial and antioxidant properties. These activities are rooted in its specific chemical structure and its ability to interact with biological components at a molecular level. The fundamental basis for these interactions is explored in the following sections.

Interaction with Microbial Cell Membranes

The antimicrobial effects of (+)-cis-alpha-Irone and related terpenoid compounds are largely attributed to their ability to interact with and disrupt microbial cell membranes. researchgate.net While detailed studies focusing exclusively on the pure (+)-cis-alpha-Irone isomer are limited, the mechanism can be inferred from research on essential oils and similar phytochemicals.

The primary mode of action involves compromising the structural and functional integrity of the cell membrane. Terpenoid compounds, due to their lipophilic nature, can penetrate the lipid bilayer of bacterial and fungal cells. This insertion is believed to cause a cascade of disruptive events. One key mechanism is the alteration of membrane permeability. mdpi.com This leads to an uncontrolled leakage of vital intracellular components, such as ions (e.g., K+), metabolites, and nucleic acids, which disrupts the microbe's homeostasis and metabolic functions. nih.govoup.com

Furthermore, the interaction can lead to a loss of membrane potential, depolarization, and inhibition of membrane-bound enzymes essential for processes like cellular respiration and energy production. researchgate.net The general mechanism for antimicrobial action by such plant-derived compounds involves several proposed steps that lead to cell death.

Table 1: Proposed Antimicrobial Mechanisms of Terpenoid Compounds on Microbial Cells

| Proposed Mechanism | Description | Consequence for the Microbe |

| Membrane Permeabilization | Insertion into the lipid bilayer, increasing its fluidity and permeability. mdpi.com | Leakage of essential ions and metabolites; loss of electrochemical gradients. oup.com |

| Cell Wall Degradation | Weakening or enzymatic degradation of the structural components of the cell wall. mdpi.com | Loss of structural integrity, leading to increased susceptibility to osmotic stress. |

| Membrane Protein Damage | Alteration of the conformation and function of integral and peripheral membrane proteins. mdpi.com | Inhibition of transport systems, respiratory chain enzymes, and cell signaling. |

| Cytoplasmic Coagulation | Disruption of the organized state of the cytoplasm following membrane failure. mdpi.com | Cessation of metabolic activity and eventual cell lysis. |

Studies on ionone (B8125255) derivatives, which are structurally related to irones, confirm antimicrobial effects, although the specific structure-activity relationships are still being fully elucidated. mdpi.com The consensus points towards the cell membrane as the primary target for the antimicrobial activity of (+)-cis-alpha-Irone.

Mechanisms of Free Radical Neutralization

(+)-cis-alpha-Irone is noted for its antioxidant properties, which are based on its capacity to neutralize harmful free radicals. Free radicals, or reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative damage to cells, lipids, proteins, and DNA. mdpi.com The antioxidant action of chemical compounds can occur through several mechanisms.

The primary mechanism for compounds like (+)-cis-alpha-Irone is believed to be free radical scavenging. oup.com This involves donating a hydrogen atom or an electron to the free radical, which stabilizes the radical and terminates the oxidative chain reaction. The structure of alpha-irone (B1206951), specifically the α,β-unsaturated ketone moiety, provides sites that can react with and neutralize free radicals.

Another potential mechanism is metal ion chelation. oup.com Transition metals like iron (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. mdpi.comnih.gov By binding to these metal ions, an antioxidant compound can render them inactive, preventing the generation of these damaging radicals. mdpi.com While the chelating ability of (+)-cis-alpha-Irone is not as extensively studied as that of phenolic compounds, it is a recognized mechanism for related active botanical materials. oup.comcapes.gov.br

Table 2: Principal Mechanisms of Chemical Antioxidant Action

| Mechanism | Description | Role of the Antioxidant |

| Hydrogen Atom Transfer (HAT) | The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), neutralizing it. | A-H + R• → A• + RH |

| Single Electron Transfer (SET) | The antioxidant donates an electron to a free radical, forming a radical cation and an anion. | A-H + R• → A-H•⁺ + R⁻ |

| Metal Ion Chelation | The antioxidant binds to transition metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing radical-generating reactions. nih.gov | Prevents the Fenton reaction and subsequent oxidative damage. |

| Inhibition of Lipid Peroxidation | The antioxidant interrupts the chain reaction of lipid peroxidation, protecting cell membranes from damage. mdpi.comfrontiersin.org | Scavenges lipid peroxyl radicals to prevent propagation of damage. |

The chemical structure of (+)-cis-alpha-Irone, particularly its conjugated enone system, is the key determinant of its ability to participate in these electron and hydrogen transfer reactions to neutralize free radicals.

Advanced Analytical Methodologies for + Cis Alpha Irone Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone in the analysis of (+)-cis-alpha-irone, enabling the separation of this specific compound from a complex matrix and the differentiation of its various isomers.

Chiral Gas Chromatography (GC) for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC) is a critical technique for determining the enantiomeric purity of (+)-cis-alpha-irone. libretexts.org Since enantiomers often exhibit different biological and sensory properties, their separation is crucial. (+)-cis-α-Irone, for instance, is known for its fine and strong iris-like notes, which are more potent than its (-)-enantiomer. cnr.it

The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. pharmaknowledgeforum.com The interaction between the enantiomers and the chiral stationary phase leads to differential retention times, allowing for their separation and quantification. libretexts.org For example, the use of cyclodextrin-based stationary phases has been successful in resolving all ten irone isomers. cnr.it The enantiomeric purity can be determined to a high degree of accuracy, often better than 0.1%. obrnutafaza.hr This level of precision is vital for quality control, helping to distinguish natural irone from synthetic versions and to detect adulteration. obrnutafaza.hrtandfonline.com

Two-dimensional GC, which couples an achiral column to a chiral column, can be employed for the simultaneous separation of both achiral and chiral isomers in a single analysis. pharmaknowledgeforum.com The selection of the appropriate chiral stationary phase is dependent on the specific nature of the irone isomers being analyzed. pharmaknowledgeforum.com

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is another powerful tool for the analysis of irones. scioninstruments.commeasurlabs.com This technique separates compounds in a liquid phase based on their interactions with a stationary phase packed in a column. measurlabs.com HPLC is particularly useful for analyzing less volatile compounds or those that might degrade at the high temperatures used in GC.

The Diode Array Detector measures the absorbance of the eluting compounds across a wide range of ultraviolet and visible wavelengths simultaneously. scioninstruments.comwestfloridacomponents.com This provides a three-dimensional data set (absorbance vs. time vs. wavelength), which is highly beneficial for identifying compounds and assessing the purity of chromatographic peaks. scioninstruments.com For irone analysis, a C18 reverse-phase column is commonly used, and detection is often set at a wavelength of 230 nm. A typical mobile phase might consist of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com

The ability of DAD to acquire a complete absorption spectrum for each component aids in the confident identification of analytes and can help to verify the identity of different irone isomers based on their spectral characteristics. scioninstruments.com

Preparative Chromatography for Isomer and Enantiomer Isolation

When pure standards of specific irone isomers or enantiomers are required for research or as reference materials, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of specific compounds from a mixture. researchgate.netresearchgate.net

Both preparative Gas Chromatography (pGC) and preparative High-Performance Liquid Chromatography (prep-HPLC) can be used. researchgate.netresearchgate.net

Preparative GC is suitable for volatile compounds like irones and can be used to separate isomers. researchgate.net For instance, a mixture of cis-α-irone, trans-α-irone, and β-irone can be separated by distillation or chromatography. google.com

Preparative HPLC is also widely used for the isolation of natural products. researchgate.net It can be used to fractionate complex extracts to isolate specific isomers. brieflands.com

The choice between pGC and prep-HPLC depends on the volatility and stability of the compounds, as well as the required purity and quantity of the isolated material. For instance, the separation of (7E)- and (7Z)-cis-γ-irol acetates has been achieved using column chromatography on silica (B1680970) gel. academie-sciences.fr

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of (+)-cis-alpha-irone, especially when coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. nih.gov

GC-MS is extensively used for the analysis of volatile compounds in complex mixtures like essential oils from Iris rhizomes. nih.govmdpi.comresearchgate.net In a study of Iris pseudopallida, GC-MS analysis revealed that cis-α-irone was a major component, constituting 43.74–45.76% of the volatiles obtained by a specific extraction method. nih.govmdpi.comresearchgate.net The technique is also crucial for quantitative analysis, allowing for the determination of the concentration of specific irones in a sample. researchgate.net For example, the irone content in iris rhizomes can be accurately quantified using GC-MS. researchgate.net

The selection of the GC column is important for resolving different isomers before they enter the mass spectrometer. A DB-5MS column is a standard choice for this type of analysis.

Application of Solid-Phase Microextraction (SPME) in Volatile Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from a sample matrix. nih.govmdpi.com It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample or directly immersing it in a liquid sample. perfumerflavorist.com The analytes adsorb to the fiber, which is then transferred to the injection port of a GC for desorption and analysis. perfumerflavorist.com

HS-SPME (Headspace SPME) is frequently coupled with GC-MS for the analysis of volatiles in Iris rhizomes. nih.govmdpi.comresearchgate.net This combination allows for a rapid and sensitive analysis of the aroma profile. researchgate.net Different fiber coatings, such as divinylbenzene/carboxene/polydimethylsiloxane (DVB/CAR/PDMS), can be used to selectively extract different types of compounds. nih.govmdpi.com

SPME-GC-MS has been successfully used to identify and quantify irones in various Iris species. nih.govmdpi.comunifi.it For instance, this method was used to analyze the volatile compounds in Iris pseudopallida, I. illyrica, and I. adriatica. nih.govmdpi.com The technique has also been employed to monitor the enzymatic conversion of psi-ionone to cis-α-irone. google.comacs.org

Interactive Data Tables

Table 1: Chromatographic Conditions for (+)-cis-alpha-Irone Analysis

| Parameter | Chiral Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralcel OD-H, Rt-βDEXcst gcms.cz | C18 Reverse-Phase sielc.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Diode Array Detector (DAD) scioninstruments.com |

| Typical Application | Enantiomeric purity determination tandfonline.com | Purity assessment and quantification |

| Key Finding | Successful resolution of all ten irone isomers. cnr.it | Separation of irone from other components in a mixture. |

Table 2: Mass Spectrometry Data for Irone Analysis

| Technique | Application | Key Findings |

| GC-MS | Molecular identification and quantitative analysis of volatiles in Iris species. nih.govmdpi.com | Identified cis-α-irone as a major component (43.74–45.76%) in Iris pseudopallida using HS-SPME. nih.govmdpi.com |

| HS-SPME-GC-MS | Analysis of volatile organic compounds from Iris rhizomes and monitoring biotransformation. unifi.itgoogle.comacs.org | An effective and automated method for quantifying irones for quality control of iris rhizomes. researchgate.net |

Standardization and Reproducibility in Analytical Reporting for (+)-cis-alpha-Irone Research

The accurate and reliable analysis of (+)-cis-alpha-Irone, a key fragrance component, is paramount for both quality control in the perfume industry and for advanced scientific research. researchgate.netperfumerflavorist.com Achieving standardization and reproducibility in analytical reporting, however, presents a significant challenge. This section delves into the critical aspects of establishing robust analytical protocols and ensuring the consistency of reported data for (+)-cis-alpha-Irone.

A major hurdle in the analysis of chiral molecules like (+)-cis-alpha-Irone is the lack of standardized instrumentation and protocols. nih.gov This can lead to considerable variation in reported concentrations across different studies, often due to discrepancies in sample preparation and the detection methods employed. nih.gov The inherent complexity of the irone mixture, which includes various isomers such as α-irone, β-irone, and γ-irone, further complicates analysis. perfumerflavorist.comgoogle.com The perfumistic value is often highest for the cis-α-irone isomer, making its precise quantification crucial. google.com

To address these challenges, a multi-faceted approach to standardization is necessary. This includes the rigorous validation of analytical methods, the use of certified reference materials, and the clear and detailed reporting of all experimental parameters. The choice of analytical technique significantly impacts the results. Methods such as gas chromatography (GC) coupled with mass spectrometry (MS) or olfactometry (GC-O) are powerful tools for separating and identifying irone isomers. researchgate.netaidic.itru.nl However, to ensure reproducibility, it is essential to standardize parameters like the type of GC column used, temperature programs, and carrier gas flow rates. aidic.itresearchgate.net

The development of alternative quantification methods, such as headspace solid-phase microextraction (HS-SPME) followed by GC, has shown promise in providing results as accurate and reproducible as conventional solid-liquid extraction (SLE). researchgate.net The automation offered by HS-SPME can also facilitate the analysis of a large number of samples, contributing to better quality control. researchgate.net

For chiral separations, which are essential for distinguishing between enantiomers of irone, specialized techniques are required. researchgate.netchromatographyonline.com Enantioselective gas chromatography is a key technique for separating and assigning the absolute configuration of chiral compounds, which is crucial as enantiomers can have different odor properties. oup.com High-performance liquid chromatography (HPLC) using chiral stationary phases is another widely used method. chromatographyonline.comshimadzu.com The standardization of these chiral analysis methods is still an area of active development, with a need for consensus on best practices. nih.govchromatographyonline.com

Table 1: Key Analytical Techniques for (+)-cis-alpha-Irone Analysis

| Analytical Technique | Principle | Key Parameters for Standardization | Application in (+)-cis-alpha-Irone Analysis |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Column type (e.g., chiral columns), oven temperature program, carrier gas, injection method. aidic.itresearchgate.net | Separation of irone isomers (α, β, γ) and their enantiomers. researchgate.netoup.com |

| Mass Spectrometry (MS) | Identification of compounds based on their mass-to-charge ratio. | Ionization method (e.g., electron impact), mass range, scan mode. aidic.it | Structural elucidation and confirmation of irone isomers. researchgate.net |

| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory detection to identify odor-active compounds. aidic.it | Assessor training, sniffing port design, dilution ratios. aidic.itresearchgate.net | Characterization of the specific odor contributions of different irone isomers. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase under high pressure. | Chiral stationary phase, mobile phase composition, flow rate, detector type. chromatographyonline.comshimadzu.com | Chiral separation of irone enantiomers. chromatographyonline.comcnr.it |

| Headspace Solid-Phase Microextraction (HS-SPME) | An extraction technique where a coated fiber is exposed to the headspace of a sample to adsorb volatile analytes. researchgate.net | Fiber coating, extraction time and temperature, desorption conditions. researchgate.net | Automated and efficient extraction of irones from complex matrices like iris rhizomes. researchgate.net |

Reproducibility in analytical reporting is not solely dependent on the instrumentation and methodology. The way data is processed, analyzed, and reported is equally critical. The lack of a standardized reporting process can lead to inconsistent data collection, making it difficult to analyze trends and implement effective quality control measures. sbnsoftware.com To enhance reproducibility, analytical reports should include comprehensive details of the entire analytical workflow, from sample collection and preparation to data acquisition and statistical analysis. This includes specifying the exact type of iris species (e.g., Iris pallida, Iris germanica), as the irone isomer ratios can vary significantly between them. perfumerflavorist.com

Furthermore, the use of internal standards and the establishment of clear system suitability criteria are essential for validating the performance of the analytical system before each analysis. researchgate.netchromatographyonline.com For chiral purity assays, it is crucial to treat the undesired enantiomer as an impurity and adhere to regulatory requirements for its reporting and identification. chromatographyonline.com

The challenges of data fragmentation, where data from different sources and in various formats are difficult to integrate, also hinder reproducibility. addactis.comagencyanalytics.comclearrisk.com Implementing centralized data systems and standardized data formats can help overcome this issue. addactis.comclearrisk.com Ultimately, fostering a culture of transparency and adherence to detailed reporting standards within the research community and industry is fundamental to achieving reliable and reproducible analytical results for (+)-cis-alpha-Irone. psycharchives.org

Table 2: Challenges and Solutions for Standardization and Reproducibility in (+)-cis-alpha-Irone Analysis

| Challenge | Description | Proposed Solution |

| Lack of Standardized Protocols | Variations in sample preparation, instrumentation, and analytical methods lead to inconsistent results. nih.gov | Develop and adopt consensus-based standard operating procedures (SOPs) for sample handling and analysis. Utilize certified reference materials for calibration and validation. researchgate.net |

| Inconsistent Data Reporting | Incomplete or ambiguous reporting of experimental details makes it difficult to replicate studies and compare data. sbnsoftware.com | Implement a standardized reporting template that includes all critical experimental parameters, data processing methods, and statistical analysis. addactis.com |

| Chiral Analysis Complexity | Separating and quantifying enantiomers requires specialized techniques and expertise, with no single standardized method. nih.govchromatographyonline.com | Promote inter-laboratory studies to compare and validate different chiral separation methods. Develop and disseminate best practice guidelines for chiral analysis. |

| Data Fragmentation and Management | Data from various sources and in different formats are difficult to compile and analyze comprehensively. addactis.comclearrisk.com | Utilize centralized data management systems and standardized data formats to ensure data integrity and facilitate meta-analysis. addactis.comclearrisk.com |

| Isomer and Enantiomer Differentiation | The presence of multiple irone isomers and enantiomers with distinct properties requires high-resolution analytical techniques. perfumerflavorist.comoup.com | Employ high-resolution gas chromatography with chiral columns and mass spectrometric detection to unambiguously identify and quantify all relevant isomers and enantiomers. oup.com |

Synthesis and Characterization of + Cis Alpha Irone Derivatives and Analogues for Academic Research

Systematic Synthesis of Modified Irone Structures

The targeted modification of the (+)-cis-alpha-irone scaffold, either at the cyclohexene (B86901) ring or the butenone side chain, yields a diverse library of compounds for further study. Key strategies involve epoxidation, hydroxylation, and reduction reactions to produce valuable intermediates and analogues.

The epoxidation of the endocyclic double bond in the cyclohexene ring of alpha-irone (B1206951) serves as a critical step for separating isomers and for creating chiral synthons for further derivatization. academie-sciences.frcnr.it Treatment of a commercial mixture of irone isomers (Irone alpha®) with an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA) in a solvent such as methylene (B1212753) chloride yields a mixture of diastereomeric epoxides. academie-sciences.fr

Notably, the epoxide of cis-alpha-irone, (±)-epoxy-cis-α-irone, is a crystalline solid that can be separated from the oily trans-epoxide isomer by chromatography and crystallization from hexane. academie-sciences.frcnr.itresearchgate.net X-ray analysis has confirmed the structure of this epoxide, revealing that the oxirane ring is positioned anti to the side chain at the C6 position. cnr.it This separation is a pivotal step in obtaining stereochemically pure materials for research. researchgate.net

These epoxidized intermediates can be further transformed into hydroxylated derivatives. Reduction of the carbonyl group in (±)-epoxy-cis-α-irone using sodium borohydride (B1222165) (NaBH₄) produces a mixture of two diastereoisomeric epoxy-alcohols, which are separable by column chromatography. cnr.it Alternatively, a more extensive reduction using a powerful agent like lithium aluminum hydride (LiAlH₄) on the cis-epoxide cleaves the oxirane ring, resulting in a mixture of diols, specifically 4-hydroxy-4,5-dihydro-cis-α-irols and 5-hydroxy-4,5-dihydro-cis-α-irols. academie-sciences.fr The deoxygenation of the resolved, enantiomerically pure cis-α-irone epoxide using reagents like sodium iodide and trimethylchlorosilane can regenerate the double bond, yielding (+)-cis-alpha-Irone with a high enantiomeric excess (ee) of 98%. academie-sciences.fr

Table 1: Synthesis of Epoxidized and Hydroxylated Irone Derivatives

| Reaction Step | Reagents | Solvent | Conditions | Product(s) | Yield/Outcome | Reference |

|---|---|---|---|---|---|---|

| Epoxidation | 3-Chloroperbenzoic acid (m-CPBA) | Methylene chloride (CH₂Cl₂) | 0°C | Diastereomeric mixture of epoxides | 72% overall yield | |

| Crystallization | Hexane | - | -20°C | Crystalline (±)-Epoxy-cis-α-irone | 58% yield, allows separation of cis/trans isomers | academie-sciences.fr |

| Deoxygenation | Trimethylchlorosilane (Me₃SiCl), Sodium Iodide (NaI) | Acetonitrile (CH₃CN) | Reflux | (+)-cis-alpha-Irone | 81% yield, achieves 98% ee | academie-sciences.fr |

| Reduction (Hydride) | Lithium aluminum hydride (LiAlH₄) | - | - | 4-hydroxy- and 5-hydroxy-4,5-dihydro-cis-α-irols | Slow reaction, yields mixture of diols | academie-sciences.fr |

| Reduction (Borohydride) | Sodium borohydride (NaBH₄) | Methylene chloride/Methanol | - | Diastereoisomeric epoxy-alcohols | Produces a 1:1 mixture of alcohols | cnr.it |

The formation of hydroxylated dihydroirone analogues, specifically diols, occurs during the reductive opening of the epoxide ring with LiAlH₄, as described previously. academie-sciences.fr Furthermore, during the dehydration of 4-hydroxy-4,5-dihydro-cis-α-irones using phosphorus oxychloride (POCl₃) in pyridine—a step in some synthetic routes to cis-α-irone—a 4-chloro-4,5-dihydro-ketone analogue is formed as a contaminating byproduct via nucleophilic substitution. academie-sciences.fr

While specific catalytic hydrogenation methods for (+)-cis-alpha-Irone are detailed in broader synthesis literature, the most directly reported analogues in the context of derivative synthesis are these hydroxylated and halogenated dihydro- intermediates. These compounds, which lack the endocyclic double bond, are crucial for academic studies comparing saturated and unsaturated ring systems. The enantiomers of dihydroirone are noted to have distinct odor characteristics, with one described as woody and powdery and the other as having a warm, balsamic-myrrh character, highlighting the importance of stereochemistry in these saturated analogues. leffingwell.com

Synthesis of Epoxidized and Hydroxylated Irone Intermediates and Derivatives

Structure-Activity Relationship (SAR) Studies in Academic Contexts

SAR studies are fundamental to understanding how specific structural features of a molecule influence its chemical behavior and its ability to interact with other molecules or biological systems. For (+)-cis-alpha-Irone, these studies focus on modifications to the two primary domains: the cyclohexene ring and the enone side chain.

The cyclohexene ring of (+)-cis-alpha-Irone is heavily substituted with four methyl groups, and their specific placement and stereochemistry are critical to its identity and properties. nih.gov The cis-relationship between the substituents at C2 and C6 is a defining feature. researchgate.net The behavior of the cyclohexene ring is governed by principles of stereoelectronics, where the orientation of substituents can significantly affect reaction pathways. masterorganicchemistry.com

In elimination reactions on cyclohexane (B81311) systems, a key requirement is an anti-periplanar arrangement between the leaving group and a hydrogen on an adjacent carbon, which is most readily achieved when the leaving group is in an axial position. masterorganicchemistry.com This principle dictates the potential outcomes of reactions designed to introduce new functional groups or double bonds onto the irone ring.

The oxidation of the cyclohexene ring, for instance, can lead to different products depending on the catalyst used. Studies on cyclohexene oxidation show that catalysts based on cobalt or iron tend to favor allylic oxidation to produce enones and enols, whereas other systems might favor epoxidation of the double bond. orientjchem.org Applying this knowledge to the irone scaffold allows researchers to predict and control the formation of specific oxidized derivatives. The rate of ring-opening reactions can also be influenced by distant substitutions on the molecule, a principle demonstrated in related bicyclic systems where changes to a side chain altered the reactivity of the ring. x-mol.net Therefore, the existing methyl groups on the irone ring not only contribute to its steric bulk but also electronically influence the reactivity of the double bond and adjacent positions, impacting its molecular behavior in catalytic processes.

Molecular recognition involves precise, non-covalent interactions between molecules, such as hydrogen bonding and electrostatic interactions. researchgate.net The but-3-en-2-one (B6265698) side chain of (+)-cis-alpha-Irone is a key determinant of its recognition properties. nih.gov This α,β-unsaturated ketone moiety contains a polar carbonyl group, which can act as a hydrogen bond acceptor, and a conjugated π-system.

Modifications to this side chain can dramatically alter the molecule's ability to interact with other chemical species, including biological receptors. For example, the reduction of the ketone to a secondary alcohol, forming the corresponding α-irol, replaces the hydrogen bond-accepting carbonyl with a group that can act as both a hydrogen bond donor and acceptor. This fundamental change is a common strategy in the synthesis of irone derivatives and is known to significantly impact its sensory properties. cnr.it

In broader studies of molecular recognition, the side chains of molecules like amino acids are recognized as primary targets for interaction with synthetic host molecules. mdpi.com The unique functional groups within these side chains, such as the guanidinium (B1211019) of arginine or the imidazole (B134444) of histidine, dictate the specificity of binding. researchgate.netmdpi.com By analogy, the enone side chain of irone is the primary anchor for its molecular interactions. Altering its length, the position of the double bond, or the nature of the carbonyl group would be expected to have a profound impact on its recognition by other molecules, a principle that is central to academic research in areas from fragrance science to the design of targeted chemical probes.

Computational and Theoretical Chemistry Studies on + Cis Alpha Irone

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic structure of molecules, providing accurate information about their geometry, energy, and chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in mapping the potential energy surface of molecules to identify stable conformers and in elucidating the intricate steps of chemical reactions.

Conformational Landscapes: The spatial arrangement of the atoms in (+)-cis-alpha-irone, particularly the orientation of the butenone side chain relative to the cyclohexenyl ring, is critical to its properties. DFT calculations have been used to revise the understanding of the preferred conformation of cis-α-irones in solution. researchgate.net These studies establish the most stable three-dimensional shapes the molecule can adopt, which is fundamental for understanding how it interacts with biological receptors. For instance, the equatorial or pseudoequatorial conformation of the side chain in cis-α-irone is correlated with its potent odor, in contrast to the trans isomers. researchgate.net